1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene

Catalog No.
S13016262
CAS No.
748183-59-7
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene

CAS Number

748183-59-7

Product Name

1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene

IUPAC Name

1-methoxy-4-[(2S)-1-nitropropan-2-yl]benzene

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3/t8-/m1/s1

InChI Key

BEOYRBKGUBNXIT-MRVPVSSYSA-N

Canonical SMILES

CC(C[N+](=O)[O-])C1=CC=C(C=C1)OC

Isomeric SMILES

C[C@H](C[N+](=O)[O-])C1=CC=C(C=C1)OC

1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene, also known as 1-methoxy-4-nitrobenzene or p-nitroanisole, is an organic compound belonging to the nitrobenzene family. Its chemical formula is C9H11NO3C_9H_{11}NO_3 and it features a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a benzene ring. The presence of the nitro group contributes to its reactivity and potential biological activity, making it a compound of interest in various chemical and biological studies.

, typical of nitroaromatic compounds:

  • Electrophilic Substitution: The nitro group is a strong electron-withdrawing group, which can direct electrophiles to the ortho and para positions of the benzene ring.
  • Reduction Reactions: Nitro groups can be reduced to amines under certain conditions, transforming the compound into p-aminoanisole.
  • Demethylation: The methoxy group can be cleaved to yield phenolic compounds through demethylation reactions using strong acids or bases.

Research indicates that compounds similar to 1-methoxy-4-[(2S)-1-nitropropan-2-YL]benzene may exhibit various biological activities. For instance, exposure to nitrobenzene derivatives has been linked to methaemoglobinaemia, which can lead to anemia due to oxidative stress on erythrocytes . Additionally, studies have shown that some nitroaromatic compounds can induce toxicity in certain biological systems, affecting liver function and causing nephropathy in animal models .

The synthesis of 1-methoxy-4-[(2S)-1-nitropropan-2-YL]benzene can be achieved through several methods:

  • Nitration of Anisole: Anisole can be nitrated using a mixture of concentrated nitric and sulfuric acids, yielding p-nitroanisole.
  • Alkylation: The introduction of the nitropropan-2-YL group can be accomplished through alkylation reactions involving appropriate alkyl halides and nucleophilic substitution mechanisms.
  • Demethylation: The methoxy group may also be converted into other functional groups through demethylation processes using reagents like boron tribromide or lithium aluminum hydride.

1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene has applications in various fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: The compound is used in studies exploring the reactivity of nitroaromatic compounds and their biological effects.
  • Analytical Chemistry: It may be utilized as a standard in analytical methods for detecting nitroaromatic pollutants.

Studies focusing on the interactions of 1-methoxy-4-[(2S)-1-nitropropan-2-YL]benzene with biological systems have shown that its metabolites may exhibit different toxicological profiles compared to the parent compound. Research has indicated that metabolites such as p-nitrophenol could play significant roles in mediating toxicity . Furthermore, interactions with enzymes involved in detoxification pathways are crucial for understanding its biological impact.

Several compounds share structural similarities with 1-methoxy-4-[(2S)-1-nitropropan-2-YL]benzene. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
1-Methoxy-4-nitrobenzeneNitroaromaticCommonly used as an industrial solvent
4-NitrophenolNitroaromaticKnown for its use as a reagent in organic synthesis
p-AnisidineAmino compoundExhibits different reactivity due to amino group
NitroanisoleNitroaromaticSimilar structure but lacks additional substituents

These comparisons illustrate that while these compounds share a common framework, their unique functional groups dictate their reactivity and applications in various fields.

The synthesis of 1-Methoxy-4-[(2S)-1-nitropropan-2-yl]benzene through classical nitration-etherification methodologies represents a foundational approach in aromatic chemistry [3]. Traditional nitration of methoxybenzene derivatives employs concentrated nitric acid and sulfuric acid mixtures, where the sulfuric acid serves as a catalyst to generate the nitronium ion electrophile [7]. The nitronium ion formation occurs through protonation of nitric acid by sulfuric acid, creating the active nitrating species essential for electrophilic aromatic substitution [3] [7].

The methoxy group in the target compound acts as a strong electron-donating substituent, significantly activating the aromatic ring toward electrophilic attack [21]. This activation facilitates preferential substitution at the para position relative to the methoxy group, providing excellent regioselectivity for the desired 1-methoxy-4-nitrobenzene intermediate [23]. Subsequently, the nitro group undergoes reduction and alkylation to introduce the chiral nitropropyl chain [1].

Classical approaches demonstrate notable temperature dependencies in product distribution and reaction kinetics [37]. Research indicates that maintaining nitration temperatures below 40°C during mononitration optimizes product purity while minimizing oxidative side reactions [37]. Higher temperatures result in increased formation of oxidation by-products and reduced selectivity toward the desired para-substituted isomer [37].

ParameterOptimal RangeProduct YieldSelectivity
Temperature30-40°C85-92%>95% para
Acid Ratio (HNO₃:H₂SO₄)1:288-95%>90% para
Reaction Time2-4 hours90-96%>92% para

The classical nitration-etherification sequence involves initial formation of the para-nitro derivative, followed by reduction to the corresponding amine [10]. Subsequent nitroalkylation introduces the desired nitropropyl substituent through nucleophilic displacement reactions with appropriate nitroalkyl halides [15]. This multi-step approach, while synthetically reliable, suffers from moderate overall yields due to multiple purification steps and potential side reactions [1] [10].

Asymmetric Synthesis of Chiral Nitropropyl Group

The stereoselective construction of the (2S)-1-nitropropan-2-yl moiety represents a critical challenge in the synthesis of enantiomerically pure 1-Methoxy-4-[(2S)-1-nitropropan-2-yl]benzene [15] [16]. Recent advances in asymmetric nitroalkane chemistry have provided several viable approaches for generating the required chiral center with high enantioselectivity [15] [16].

Nickel-catalyzed asymmetric carbon-alkylation of nitroalkanes has emerged as a particularly effective methodology [15] [16]. This approach utilizes chiral bisphosphine ligands in conjunction with nickel catalysts to achieve highly enantioselective formation of tertiary nitroalkane products [15] [16]. The reaction proceeds through a proposed nickel(I)/nickel(III) catalytic cycle, where initial reduction of the nickel(II) precatalyst by diethylzinc generates the active nickel(I) species [16].

Catalyst SystemLigandTemperatureYieldEnantiomeric Excess
Nickel(II) chloride(R,R)-Ph-BPE0°C78%91% ee
Nickel(II) bromide(S,S)-Me-DuPhos-10°C82%89% ee
Nickel(II) acetate(R)-BINAP25°C75%85% ee

The mechanism involves formation of a soluble nickel(I) nitronate complex through anion exchange with the deprotonated nitroalkane substrate [16]. Subsequent oxidative addition with the alkyl halide electrophile generates a nickel(III) alkyl nitronate intermediate, which undergoes reductive elimination to provide the desired chiral nitroalkane product [16]. This process demonstrates excellent functional group compatibility and maintains high levels of stereochemical control throughout the transformation [16].

Enzymatic photoredox catalysis represents an alternative approach for asymmetric nitroalkane synthesis [17]. Engineered flavin-dependent "ene"-reductases, particularly the triple mutant GkOYE-G7 derived from Geobacillus kaustophilus, demonstrate remarkable capability for stereoselective carbon-alkylation of nitroalkanes [17]. This biocatalytic system operates through excitation of an enzyme-templated charge-transfer complex formed between substrates and the flavin cofactor, enabling radical initiation under mild conditions [17].

The biocatalytic approach offers several advantages including high enantioselectivity (up to >95% enantiomeric excess), excellent yields, and environmentally benign reaction conditions [17]. Single-enzyme two-mechanism cascade reactions further expand the synthetic utility by enabling preparation of tertiary nitroalkanes directly from simple nitroalkenes [17].

Catalytic Systems for Regioselective Functionalization

Advanced catalytic methodologies for regioselective functionalization of aromatic substrates have revolutionized the synthesis of complex methoxybenzene derivatives [8] [9]. Transition metal-catalyzed carbon-hydrogen activation provides direct access to substituted aromatics without requiring pre-functionalized starting materials [8] [9].

Rhodium-catalyzed carbon-hydrogen functionalization demonstrates exceptional versatility in aromatic derivatization [24]. The catalytic cycle involves multiple mechanistic pathways including concerted metalation-deprotonation, oxidative addition, Friedel-Crafts-type electrophilic aromatic substitution, and sigma-complex assisted metathesis [24]. These mechanisms enable precise control over regioselectivity and diastereoselectivity in carbon-hydrogen functionalization reactions [24].

Palladium and rhodium catalysts exhibit complementary reactivity profiles for aromatic functionalization [8] [9]. Palladium systems excel in cross-coupling reactions and carbon-nitrogen bond formation, while rhodium catalysts demonstrate superior performance in carbon-carbon bond construction and alkyne insertion reactions [8] [24]. The choice of catalyst system depends on the specific transformation required and the desired regioselectivity pattern [8] [9].

Metal CatalystLigand SystemSubstrate ScopeRegioselectivityTypical Yields
Rhodium(III) acetate2-PyridylmethylamineMethoxybenzenes>95% para85-92%
Palladium(II) acetateTriphenylphosphineElectron-rich arenes>90% ortho/para78-88%
Ruthenium(II) chlorideN-Heterocyclic carbeneSubstituted benzenes>85% meta72-85%

Zeolite-catalyzed regioselective nitration represents an important heterogeneous catalytic approach [23]. Small pore acidic zeolites, particularly ZSM-5 and ZSM-11, demonstrate remarkable selectivity for para-nitration of methoxybenzene derivatives [23]. The confined reaction environment within the zeolite framework restricts formation of ortho and meta isomers, providing up to 100% para-selectivity under optimized conditions [23].

The zeolite-catalyzed process operates through shape-selective catalysis, where the pore structure of the zeolite discriminates between different regioisomeric transition states [23]. This approach eliminates the need for large quantities of mineral acids while maintaining high selectivity and conversion rates [23]. Concentrated nitric acid serves as the nitrating agent, with the zeolite providing both the acidic activation and shape selectivity required for regioselective transformation [23].

Green Chemistry Approaches in Large-Scale Production

Sustainable synthesis methodologies for large-scale production of nitroaromatic compounds have gained significant attention due to environmental and economic considerations [28] [30]. Green chemistry approaches focus on minimizing waste generation, reducing hazardous reagent usage, and improving overall process efficiency [28] [29].

Microwave-assisted nitration represents a highly efficient green chemistry approach for aromatic nitration reactions [28] [29]. This methodology utilizes microwave irradiation to accelerate reaction rates while enabling the use of less hazardous nitrating agents [29]. Calcium nitrate and acetic acid serve as environmentally benign alternatives to traditional mixed acid systems, providing excellent yields with significantly reduced reaction times [29].

Green MethodologyNitrating AgentReaction TimeYieldEnvironmental Impact
Microwave-assistedCalcium nitrate/AcOH1-5 minutes89-95%Low waste generation
Solvent-freeSolid-supported reagents10-30 minutes85-92%No organic solvents
Ionic liquidIron(III) chloride/TAAIL2-6 hours88-94%Recyclable medium

The microwave-assisted process operates through rapid heating of the reaction mixture, enabling complete nitration within minutes rather than hours [29]. This dramatic reduction in reaction time, combined with the use of safer reagents, represents a significant advancement in green synthetic methodology [29]. The process demonstrates excellent regioselectivity toward para-substituted products while maintaining high conversion rates [29].

Dinitrogen pentoxide in liquefied 1,1,1,2-tetrafluoroethane provides another innovative green chemistry approach [30]. This methodology eliminates the formation of acidic wastes typical of traditional mixed acid nitration while operating under mild reaction conditions [30]. The tetrafluoroethane medium is easily recovered through decompression and recondensation, enabling efficient solvent recycling [30].

The dinitrogen pentoxide system demonstrates excellent substrate scope and functional group tolerance [30]. Reactions proceed at room temperature under modest pressure (0.6 megapascals), making the process suitable for large-scale implementation [30]. The absence of sulfuric acid eliminates corrosion concerns and significantly reduces waste treatment requirements [30].

Biocatalytic approaches represent the ultimate expression of green chemistry principles in nitroaromatic synthesis [33]. Engineered cytochrome P450 enzymes demonstrate capability for direct aromatic nitration using nitric oxide and oxygen as co-substrates [33]. These self-sufficient biocatalysts eliminate the need for auxiliary redox proteins while operating under mild aqueous conditions [33].

The thermodynamic parameters of 1-Methoxy-4-[(2S)-1-nitropropan-2-yl]benzene can be estimated through comparison with structurally related compounds and computational modeling based on available data for methoxy-nitrobenzene derivatives.

Critical Properties and Phase Transitions

Based on analysis of similar aromatic nitro compounds, the critical temperature of 1-Methoxy-4-[(2S)-1-nitropropan-2-yl]benzene is estimated to be approximately 538-548°C (811-821 K), with a critical pressure ranging from 40-45 bar (4000-4500 kPa) [1] [2]. The compound exhibits a solid-liquid phase transition (melting point) estimated between 45-55°C, which is consistent with the observed melting point of 1-methoxy-4-nitrobenzene at 51-53°C [2]. The liquid-gas transition (boiling point) is projected to occur at 250-270°C under standard atmospheric pressure, similar to the 258-260°C boiling point observed for the parent 1-methoxy-4-nitrobenzene compound [2].

Thermodynamic PropertyEstimated ValueReference CompoundExperimental Value
Melting Point45-55°C1-Methoxy-4-nitrobenzene51-53°C
Boiling Point250-270°C1-Methoxy-4-nitrobenzene258-260°C
Critical Temperature538-548°C1-Methoxy-4-nitrobenzene538.5°C
Critical Pressure40-45 bar1-Methoxy-4-nitrobenzene40.1 bar
Density (estimated)1.15-1.25 g/cm³1-Methoxy-4-nitrobenzene1.23 g/cm³

Heat Capacity and Enthalpy Properties

The heat capacity of 1-Methoxy-4-[(2S)-1-nitropropan-2-yl]benzene exhibits temperature-dependent behavior characteristic of aromatic nitro compounds. Based on Joback group contribution methods and comparison with 1-methoxy-4-nitrobenzene, the ideal gas heat capacity ranges from approximately 280-350 J/(mol·K) over the temperature range of 300-600 K [1]. The enthalpy of fusion is estimated at 18-22 kJ/mol, while the enthalpy of vaporization is projected to be 55-65 kJ/mol [1] [3]. These values reflect the compound's molecular size and the presence of both polar nitro and methoxy functional groups, which contribute to intermolecular interactions.

Sublimation and Vapor Pressure Behavior

The compound exhibits measurable sublimation behavior under reduced pressure conditions, with vapor pressure data following the Clausius-Clapeyron relationship. At temperatures below the melting point, sublimation pressure ranges from 5.78×10⁻⁴ kPa at 30°C to 4.29×10⁻³ kPa at 48°C, based on extrapolation from 1-methoxy-4-nitrobenzene sublimation data [1]. This behavior is significant for handling and storage considerations, as the compound can undergo direct solid-to-vapor transitions under specific temperature and pressure conditions.

Solubility Characteristics in Organic Media

Polar Organic Solvent Solubility

1-Methoxy-4-[(2S)-1-nitropropan-2-yl]benzene demonstrates excellent solubility in polar organic solvents due to its amphiphilic molecular structure. The compound exhibits high solubility in ethanol, methanol, and acetone, with solubility values exceeding 50 g/L at room temperature [4] [5]. The methoxy group provides sites for hydrogen bonding interactions, while the aromatic ring system facilitates π-π stacking interactions with aromatic solvents. In dimethyl sulfoxide (DMSO), the compound shows enhanced solubility compared to less polar solvents, with solubility approaching 100 g/L at 25°C [4].

SolventSolubility CategoryEstimated Solubility (g/L)Primary Interaction
EthanolHigh60-80Hydrogen bonding
AcetoneHigh55-75Dipole-dipole interactions
DichloromethaneHigh70-90Van der Waals forces
ChloroformHigh65-85Dipole-induced dipole
DMSOVery High90-110Multiple polar interactions

Nonpolar and Halogenated Solvent Interactions

The compound displays moderate to high solubility in halogenated solvents such as dichloromethane and chloroform, with solubility values ranging from 65-90 g/L depending on the specific solvent [5] [6]. This behavior is attributed to the compound's polarizable aromatic system and the ability of halogenated solvents to accommodate both polar and nonpolar molecular regions. In purely nonpolar solvents like hexane or cyclohexane, solubility is significantly reduced to less than 5 g/L due to the polar nature of both the nitro and methoxy substituents [5].

Aqueous Solubility and Partitioning

Water solubility of 1-Methoxy-4-[(2S)-1-nitropropan-2-yl]benzene is limited, estimated at 200-400 mg/L at 20°C based on comparison with 1-methoxy-4-nitrobenzene (468 mg/L) [7]. The compound's logP octanol/water partition coefficient is estimated at 2.1-2.5, indicating moderate lipophilicity [1]. The presence of the methoxy group provides some hydrophilic character through potential hydrogen bonding with water molecules, while the extended alkyl chain and aromatic system contribute to hydrophobic interactions [8].

pH-Dependent Stability and Degradation Pathways

Acidic Environment Stability

Under strongly acidic conditions (pH < 3), 1-Methoxy-4-[(2S)-1-nitropropan-2-yl]benzene exhibits moderate stability with primary degradation occurring through acid-catalyzed hydrolysis of the methoxy group [9]. The reaction kinetics follow pseudo-first-order behavior with respect to the compound concentration, with rate constants increasing exponentially with temperature according to the Arrhenius equation. At pH 1-2 and 60°C, the half-life is estimated at 24-48 hours, while at room temperature, the compound remains stable for weeks under acidic conditions [9].

Neutral and Mildly Basic Conditions

The compound demonstrates high stability under neutral to mildly basic conditions (pH 6-9), with degradation rates becoming negligible at room temperature [9]. The primary degradation pathway shifts from acid-catalyzed hydrolysis to slow base-catalyzed nucleophilic substitution reactions. Under these conditions, the compound can remain stable for months without significant degradation, making it suitable for applications requiring long-term stability in neutral aqueous environments.

pH RangeStabilityHalf-life (25°C)Primary Degradation Mechanism
pH < 3Moderate2-4 weeksAcid-catalyzed methoxy hydrolysis
pH 3-7High> 6 monthsMinimal degradation
pH 7-10Moderate-High3-6 monthsSlow base-catalyzed reactions
pH > 10Reduced1-3 weeksNucleophilic aromatic substitution

Strongly Basic Environment Degradation

Under strongly basic conditions (pH > 10), the compound undergoes enhanced degradation through nucleophilic attack on the aromatic ring system [9]. The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic substitution, particularly at positions ortho and para to the nitro group. Degradation products include hydroxylated derivatives and compounds resulting from methoxy group displacement. The reaction rate shows significant temperature dependence, with activation energies ranging from 80-120 kJ/mol depending on the specific base concentration and temperature [9].

Photochemical Reactivity and Light-Sensitivity

Ultraviolet Radiation Response

1-Methoxy-4-[(2S)-1-nitropropan-2-yl]benzene exhibits significant photochemical reactivity under ultraviolet radiation, particularly in the UV-B (280-315 nm) and UV-C (< 280 nm) ranges [10] [11]. The compound's absorption spectrum shows maximum absorption around 330 nm, characteristic of nitroaromatic compounds with extended conjugation [12]. Under UV-C irradiation, the primary photochemical pathway involves nitro group photodissociation with quantum yields ranging from 10⁻³ to 10⁻² depending on the solvent environment and light intensity [10] [11].

Photodegradation Mechanisms and Products

The photodegradation of 1-Methoxy-4-[(2S)-1-nitropropan-2-yl]benzene follows complex mechanistic pathways involving both direct photolysis and sensitized reactions [10] [11]. Direct photolysis leads to nitro-nitrite rearrangement, forming reactive intermediates that can undergo further reactions with solvent molecules or oxygen. Primary photoproducts include hydroxylated derivatives, nitrite compounds, and products resulting from aromatic ring oxidation [11]. The quantum yield for photodegradation is solvent-dependent, with higher yields observed in polar protic solvents (10⁻³) compared to nonpolar aprotic solvents (10⁻⁴) [11].

Wavelength-Dependent Photochemical Behavior

The photochemical reactivity of the compound shows strong wavelength dependence, with maximum activity occurring under UV-B radiation (280-315 nm) [10]. Under UV-A radiation (315-400 nm), the compound undergoes slower photochemical processes primarily involving electron transfer reactions and charge-transfer complex formation [10]. Visible light (> 400 nm) produces minimal photochemical activity, with quantum yields typically below 10⁻⁵ [10]. The wavelength dependence correlates with the compound's electronic absorption spectrum and the availability of excited states capable of undergoing photochemical reactions.

Wavelength RangePhotochemical ActivityQuantum YieldPrimary Photoproducts
< 280 nm (UV-C)High10⁻³ to 10⁻²Hydroxylated derivatives, NO radicals
280-315 nm (UV-B)Moderate-High10⁻⁴ to 10⁻³Nitrite compounds, ring-opened products
315-400 nm (UV-A)Moderate10⁻⁵ to 10⁻⁴Charge-transfer complexes
> 400 nm (Visible)Low< 10⁻⁵Minimal product formation

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

195.08954328 g/mol

Monoisotopic Mass

195.08954328 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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